N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea
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Overview
Description
N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-urea is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the thiadiazole ring and the methoxyphenyl group in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-urea typically involves the reaction of 4-methoxyaniline with thiocarbonyl diimidazole to form the intermediate thiourea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions generally include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-urea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-amine
- N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-thiourea
- N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-hydrazine
Comparison: N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(thiadiazol-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-16-8-4-2-7(3-5-8)12-10(15)13-9-6-11-14-17-9/h2-6H,1H3,(H2,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJZISRPMVUKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CN=NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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